(Trimethylsilyl)ethynyllithium

Forskolin Synthesis Propargylic Alcohols Alkyne Installation

Select (Trimethylsilyl)ethynyllithium for its decisive advantages over lithium acetylide. It delivers a 90% yield in challenging sterically hindered ketone additions vs. <50% for unprotected analogs, and achieves high diastereoselectivity (dr ≥ 90:10) with chiral N-sulfinylimines. The TMS group ensures superior THF solubility, prevents side reactions, and acts as a robust in-situ protecting group for iterative synthesis. Source the reagent of choice for complex propargylamine and natural product synthesis.

Molecular Formula C5H9LiSi
Molecular Weight 104.2 g/mol
CAS No. 54655-07-1
Cat. No. B1587094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethylsilyl)ethynyllithium
CAS54655-07-1
Molecular FormulaC5H9LiSi
Molecular Weight104.2 g/mol
Structural Identifiers
SMILES[Li+].C[Si](C)(C)C#[C-]
InChIInChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1
InChIKeyWDDOQHLJFOUQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trimethylsilyl)ethynyllithium (CAS 54655-07-1) – An Organolithium Reagent for Silyl-Protected Alkyne Installation in Complex Synthesis


(Trimethylsilyl)ethynyllithium, also referred to as lithium (trimethylsilyl)acetylide, is an organolithium reagent classified as a silyl-protected lithium acetylide. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) with a density of 0.88 g/mL at 25 °C and a flash point of -23 °C . The compound serves as a nucleophilic ethynyl anion equivalent, wherein the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, enabling controlled installation of ethynyl units into electrophilic substrates followed by mild deprotection to reveal the free alkyne [1]. This modularity makes it a cornerstone reagent in the synthesis of propargylic alcohols, α,β-ynones, and complex molecules in pharmaceutical and materials research.

Why Generic Lithium Acetylide Substitution Fails: The Critical Role of the Trimethylsilyl Protecting Group


Direct substitution of (trimethylsilyl)ethynyllithium with its unsilylated analog, lithium acetylide, or other in-class nucleophiles is not functionally equivalent due to profound differences in reactivity, stability, and synthetic utility. Lithium acetylide itself exhibits lower solubility in organic media and can be challenging to handle due to its high basicity and tendency to aggregate, often requiring complexation with ethylenediamine for manageable reactivity [1]. In contrast, the trimethylsilyl group in (trimethylsilyl)ethynyllithium confers enhanced solubility in THF and provides steric shielding that tempers uncontrolled side reactions, enabling cleaner nucleophilic additions to carbonyl electrophiles. Crucially, the TMS group acts as an in situ protecting group that can be selectively removed post-addition, preventing the formation of undesired O-alkylation products and allowing for iterative synthetic sequences that are impractical with unprotected lithium acetylide . These differentiating features necessitate a product-specific selection for robust and high-yielding alkyne installation.

Head-to-Head Comparative Evidence: Quantified Advantages of (Trimethylsilyl)ethynyllithium over In-Class Alternatives


Superior Yield in Forskolin Intermediate Synthesis: A Direct Comparison with Lithium Acetylide

In a comparative study targeting a forskolin intermediate, the use of lithium acetylide-ethylenediamine complex for the addition to ketone (7) yielded the desired propargylic alcohol (8) in less than 50% yield with significant unreacted starting material [1]. Under identical conditions but substituting (trimethylsilyl)ethynyllithium as the nucleophile, followed by in situ desilylation with catalytic potassium carbonate in methanol, the same product (8) was obtained in a substantially improved 90% overall yield [1].

Forskolin Synthesis Propargylic Alcohols Alkyne Installation

High Diastereoselectivity in Asymmetric Propargylamine Synthesis for Peptidomimetics

In the asymmetric synthesis of N-sulfinyl propargylamines—key surrogates for amino acids in peptidomimetics—the addition of (trimethylsilyl)ethynyllithium to chiral N-sulfinylimines derived from various aldehydes proceeded with consistently high diastereoselectivity [1]. Across a series of substrates, diastereomeric ratios (dr) ranged from 95:5 to 100:0 (Table 1 and Table 2), indicating near-complete stereocontrol under standard conditions using Ti(OiPr)4 or AlMe3 as Lewis acids in THF or toluene at -78°C [1].

Peptidomimetics Asymmetric Synthesis Chiral Sulfinimines

Enhanced Solution Stability and Defined Storage Parameters for Reliable Inventory Management

While unsilylated lithium acetylide is known to form stable crystalline complexes with lithium bromide and ether [1], its handling and storage as a soluble, non-complexed reagent present practical challenges. (Trimethylsilyl)ethynyllithium is commercially supplied as a 0.5 M solution in THF, a formulation that standardizes concentration for direct use [2]. Supplier technical datasheets provide explicit storage stability guidelines: the 0.5 M stock solution, when stored at -80°C, maintains its integrity for up to 6 months; at -20°C, the recommended usage period is within 1 month [2]. This defined shelf-life data enables precise procurement and inventory planning.

Reagent Stability Inventory Management Solution Storage

Optimal Application Scenarios for (Trimethylsilyl)ethynyllithium Based on Comparative Performance Data


Synthesis of Chiral Propargylamine Building Blocks for Peptidomimetic Drug Discovery

The high and consistent diastereoselectivity (dr ≥ 90:10) demonstrated in the addition of (trimethylsilyl)ethynyllithium to chiral N-sulfinylimines [1] makes it the reagent of choice for generating enantiomerically enriched propargylamines. These compounds serve as valuable amino acid surrogates in the design and synthesis of peptidomimetics, where stereochemical integrity is paramount for biological activity. The TMS group remains intact during the addition, allowing for subsequent orthogonal deprotection and further functionalization.

High-Yielding Ethynylation of Sterically Hindered or Unreactive Ketones

For challenging substrates such as the sterically encumbered ketone (7) in forskolin intermediate synthesis, (trimethylsilyl)ethynyllithium provides a decisive yield advantage over simpler lithium acetylide complexes (90% vs. <50%) [2]. The enhanced nucleophilicity and solubility of the silyl-protected acetylide enable efficient addition even to reluctant electrophiles, followed by mild, quantitative deprotection to unveil the terminal alkyne. This two-step, high-yielding protocol is critical for the total synthesis of complex natural products and their analogs.

Iterative Synthetic Sequences Requiring Protected Alkyne Functionality

In multi-step synthetic routes where a terminal alkyne must be carried through several transformations before being unveiled, (trimethylsilyl)ethynyllithium offers a practical solution. The TMS group serves as a robust protecting group, preventing unwanted deprotonation or metalation of the terminal alkyne during subsequent reactions [1]. This allows for the installation of an ethynyl unit early in a synthesis, followed by a sequence of manipulations on other parts of the molecule, with final deprotection using mild fluoride sources (e.g., TBAF) or basic conditions (e.g., K2CO3/MeOH) to reveal the free alkyne for final coupling or cyclization steps [2].

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